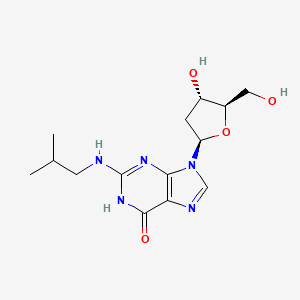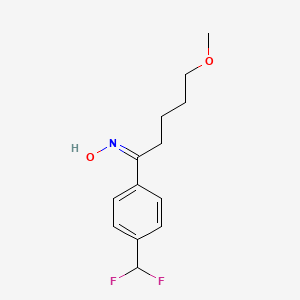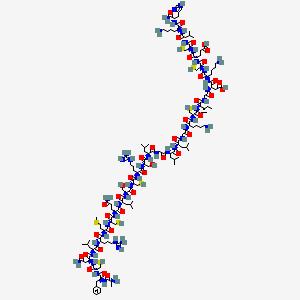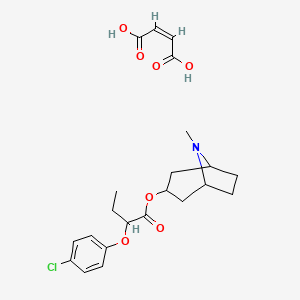
Quetiapine-d4 Fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quetiapine-d4 Fumarate is a deuterated form of Quetiapine Fumarate, an atypical antipsychotic medication primarily used to treat schizophrenia, bipolar disorder, and major depressive disorder. The deuterium atoms in this compound replace hydrogen atoms, which can enhance the compound’s metabolic stability and pharmacokinetic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Quetiapine-d4 Fumarate involves several steps, starting with the preparation of the intermediate 11-chlorodibenzo[b,f][1,4]thiazepine. This intermediate is then reacted with piperazine in the presence of an aromatic hydrocarbon and a polar aprotic solvent to form Quetiapine. The final step involves the formation of the fumarate salt by reacting Quetiapine with fumaric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like High-Performance Liquid Chromatography (HPLC) are used to ensure the quality and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Quetiapine-d4 Fumarate undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered pharmacokinetic properties .
Applications De Recherche Scientifique
Quetiapine-d4 Fumarate has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of Quetiapine.
Biology: Employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Quetiapine.
Medicine: Investigated for its potential therapeutic effects and safety profile in treating psychiatric disorders.
Industry: Utilized in the development of new formulations and delivery systems for Quetiapine.
Mécanisme D'action
The mechanism of action of Quetiapine-d4 Fumarate is similar to that of Quetiapine. It primarily acts by antagonizing dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptors. This antagonism helps alleviate symptoms of schizophrenia and bipolar disorder. Additionally, this compound exhibits affinity for other neurotransmitter receptors, including histamine H1 and adrenergic alpha-1 receptors, contributing to its sedative and hypotensive effects .
Comparaison Avec Des Composés Similaires
Clozapine: Another atypical antipsychotic with a similar mechanism of action but different side effect profile.
Olanzapine: Shares similar therapeutic uses but has a higher risk of metabolic side effects.
Risperidone: Effective in treating schizophrenia but associated with a higher incidence of extrapyramidal symptoms.
Uniqueness of Quetiapine-d4 Fumarate: this compound is unique due to its deuterium substitution, which enhances its metabolic stability and reduces the formation of potentially harmful metabolites. This can lead to improved safety and efficacy profiles compared to non-deuterated analogs .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Quetiapine-d4 Fumarate can be achieved through a multi-step process involving the conversion of several starting materials.", "Starting Materials": ["Quetiapine-d4", "Fumaric acid", "Thionyl chloride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water"], "Reaction": [ "1. Quetiapine-d4 is reacted with thionyl chloride in methanol to form Quetiapine-d4 chloride.", "2. Quetiapine-d4 chloride is then reacted with fumaric acid in the presence of hydrochloric acid to form Quetiapine-d4 fumarate.", "3. The Quetiapine-d4 fumarate is purified by recrystallization from a mixture of ethyl acetate and water.", "4. The final product, Quetiapine-d4 fumarate, is obtained as a white crystalline powder." ] } | |
Numéro CAS |
1331636-50-0 |
Formule moléculaire |
C₂₅H₂₅D₄N₃O₆S |
Poids moléculaire |
503.6 |
Synonymes |
2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethanol-d4 (2E)-2-Butenedioate; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[4-(Aminomethyl)piperidin-1-yl]isoindole-1,3-dione](/img/structure/B1147164.png)
![2,2'-Dihydroxy-[1,1'-binaphthalene]-6,6'-disulfonic Acid SodiuM Salt](/img/structure/B1147165.png)

![(8S,10S,11S,13S,14S)-17-(2-Chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B1147167.png)

![(8aR,12aS,13aS)-12-ethylsulfonyl-3-methoxy-6,7,8,8a,9,10,11,12a,13,13a-decahydro-5H-isoquinolino[2,1-g][1,6]naphthyridin-7-ium](/img/structure/B1147170.png)

![trans-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran](/img/structure/B1147173.png)
